molecular formula C16H14N2O3 B14113869 4-cyano-N-(3,4-dimethoxyphenyl)benzamide

4-cyano-N-(3,4-dimethoxyphenyl)benzamide

Cat. No.: B14113869
M. Wt: 282.29 g/mol
InChI Key: OSUUXMGHPCMDQZ-UHFFFAOYSA-N
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Description

4-Cyano-N-(3,4-dimethoxyphenyl)benzamide is a benzamide derivative featuring a cyano group at the para position of the benzoyl ring and a 3,4-dimethoxyphenyl substituent on the amide nitrogen. This compound is of interest due to its structural motifs, which are associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-targeting properties.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

4-cyano-N-(3,4-dimethoxyphenyl)benzamide

InChI

InChI=1S/C16H14N2O3/c1-20-14-8-7-13(9-15(14)21-2)18-16(19)12-5-3-11(10-17)4-6-12/h3-9H,1-2H3,(H,18,19)

InChI Key

OSUUXMGHPCMDQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)OC

Origin of Product

United States

Preparation Methods

The synthesis of 4-cyano-N-(3,4-dimethoxyphenyl)benzamide typically involves the reaction of 3,4-dimethoxyaniline with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

4-cyano-N-(3,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles like amines or thiols can replace the cyano group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-cyano-N-(3,4-dimethoxyphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: This compound has been studied for its potential biological activities, including antioxidant and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

    Industry: It is used in the development of new materials and chemicals, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 4-cyano-N-(3,4-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B): Melts at 90°C, while its hydroxy-substituted derivative (Rip-D) melts at 96°C, indicating that polar groups like hydroxyls increase melting points compared to non-polar cyano groups .
  • Molecular Weight and Lipophilicity: 3,4-Dimethoxy-N-(4-methoxyphenyl)benzamide (): MW 287.315, with three methoxy groups enhancing lipophilicity. The target compound’s cyano group may reduce lipophilicity relative to methoxy-substituted analogues, affecting bioavailability .

Antimicrobial and Cytotoxic Effects

  • Salicylamides (): Derivatives like 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide show potent antimicrobial activity against Desulfovibrio piger (82–90% inhibition at 0.37–1.10 µmol/L). The cyano group in the target compound may offer distinct mechanisms due to its electron-withdrawing nature, though direct antimicrobial data are lacking .
  • ACE2-Targeting Compounds (): N-[2-(3,4-dimethoxyphenyl)ethyl] derivatives exhibit ACE2 docking scores of -5.51 kcal/mol, suggesting the dimethoxyphenyl group enhances target binding. The cyano group in the target compound could modulate similar interactions .

Functional Group Impact on Reactivity and Binding

  • Cyano vs.
  • Methoxy vs. Hydroxy : Methoxy groups in 3,4-dimethoxyphenyl derivatives enhance lipophilicity and membrane permeability, whereas hydroxy groups (e.g., in salicylamides) improve solubility and hydrogen-bonding interactions .

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